(3E)-3-Nitro-3-hexene

Description

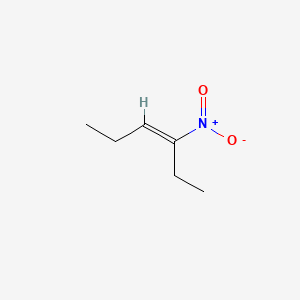

Structure

2D Structure

3D Structure

Properties

CAS No. |

68216-53-5 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(E)-3-nitrohex-3-ene |

InChI |

InChI=1S/C6H11NO2/c1-3-5-6(4-2)7(8)9/h5H,3-4H2,1-2H3/b6-5+ |

InChI Key |

LDKGEUAGEISBIX-AATRIKPKSA-N |

Isomeric SMILES |

CC/C=C(\CC)/[N+](=O)[O-] |

Canonical SMILES |

CCC=C(CC)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3e 3 Nitro 3 Hexene

Nucleophilic Additions and Conjugate Additions

The polarized nature of the double bond in (3E)-3-Nitro-3-hexene, induced by the nitro group, renders the β-carbon electrophilic. This characteristic facilitates nucleophilic attack, leading to a range of addition products.

Mechanisms of Michael Additions to the Activated Alkene Moiety

The Michael addition, a conjugate addition reaction, is a prominent transformation for nitroalkenes like this compound. oregonstate.eduacs.org This reaction involves the addition of a nucleophile, typically a stabilized enolate, to the β-carbon of the activated alkene. oregonstate.edulibretexts.org The mechanism proceeds through the formation of a resonance-stabilized intermediate.

The general steps of a Michael addition are:

Nucleophile Formation: A base abstracts a proton from a suitable donor, such as a 1,3-dicarbonyl compound, to generate a nucleophilic enolate. acs.org

Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the nitroalkene. libretexts.org

Protonation: The resulting intermediate is protonated to yield the final addition product. oregonstate.edu

The reaction is often catalyzed by a base and can be influenced by the choice of solvent and the nature of the nucleophile and any associated catalysts. sctunisie.org

Regioselectivity and Stereoselectivity in Nucleophilic Additions

Nucleophilic additions to alkenes can exhibit both regioselectivity and stereoselectivity, which are crucial for controlling the structure of the product. msu.edumasterorganicchemistry.com

Regioselectivity: In the context of this compound, the addition of a nucleophile is highly regioselective. The electron-withdrawing nitro group directs the nucleophile to the β-carbon, a phenomenon consistent with the principles of vinylogy. This selectivity is driven by the formation of the more stable carbanionic intermediate, where the negative charge is delocalized onto the nitro group. msu.eduresearchgate.net

Stereoselectivity: The stereochemical outcome of nucleophilic additions to alkenes can be either syn or anti, depending on the reaction mechanism. masterorganicchemistry.com For this compound, the stereochemistry of the product is influenced by factors such as the nature of the nucleophile, the solvent, and the presence of chiral catalysts. libguides.comlibretexts.org In some cases, attractive interactions between the activating group (the nitro group) and the nucleophile can lead to the preferential formation of a specific stereoisomer. oup.com For instance, in nucleophilic vinylic substitution reactions of some nitro olefins, complete conversion to the Z-configuration can be observed due to such interactions. oup.com

Cycloaddition Reactions

The activated double bond of this compound also allows it to participate in various cycloaddition reactions, serving as a key component in the formation of cyclic structures.

Diels-Alder Reactions with this compound as a Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. pressbooks.publibretexts.org In this reaction, this compound can act as the dienophile, the two-electron component, reacting with a conjugated diene. The electron-withdrawing nitro group enhances the dienophilic character of the alkene, facilitating the reaction. researchgate.netlibretexts.org

The reaction is concerted, meaning all bond-forming and bond-breaking steps occur simultaneously through a cyclic transition state. pressbooks.publibretexts.org The stereochemistry of the dienophile is retained in the product, a characteristic feature of the Diels-Alder reaction. libretexts.org

Table 1: Factors Influencing Diels-Alder Reactions

| Factor | Influence on Reaction |

| Electron-withdrawing groups on dienophile | Generally increase the reaction rate. libretexts.org |

| Electron-donating groups on diene | Generally increase the reaction rate. libretexts.org |

| Stereochemistry of reactants | Retained in the product. libretexts.org |

| Solvent | Can influence reaction rate. |

1,3-Dipolar Cycloadditions Involving Nitroalkene Systems

Nitroalkenes are excellent dipolarophiles in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides to form five-membered heterocyclic rings. nih.govwikipedia.orgwikipedia.org These reactions are a powerful tool for the synthesis of various nitrogen- and oxygen-containing heterocycles. nih.govresearchgate.net

The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory. wikipedia.orgmdpi.com The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the nitroalkene, or vice versa, determines the orientation of the addition and thus the structure of the resulting heterocycle. wikipedia.org For electron-poor alkenes like nitroalkenes, the HOMO of the dipole and the LUMO of the dipolarophile are typically the dominant interacting orbitals. wikipedia.org

Table 2: Common 1,3-Dipoles and Resulting Heterocycles with Nitroalkenes

| 1,3-Dipole | Resulting Heterocycle |

| Nitrone | Isoxazolidine wikipedia.org |

| Azomethine Ylide | Pyrrolidine nih.govscilit.com |

| Nitrile Oxide | Isoxazoline mdpi.comresearchgate.net |

| Münchnones | Pyrroles researchgate.net |

| 1,3-Thiazolium-4-olates | Dihydrothiophenes nih.gov |

Molecular Mechanism Studies of Cycloaddition Pathways

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the molecular mechanisms of cycloaddition reactions involving nitroalkenes. scilit.commdpi.comresearchgate.net These studies help to elucidate the transition state structures, activation energies, and the factors controlling regioselectivity and stereoselectivity.

For 1,3-dipolar cycloadditions, DFT calculations can predict whether the reaction proceeds through a concerted or stepwise mechanism. mdpi.com In many cases, these reactions are found to be polar, one-step processes. mdpi.com Theoretical calculations have also been used to rationalize the regioselectivity observed in the cycloaddition of nitrilimines to alkenes, where electronic and steric factors play a significant role. mdpi.com Similarly, PM3 semiempirical MO calculations have provided a rationale for the reactivity and regioselectivity observed in the cycloaddition of 1,3-thiazolium-4-olates with nitroalkenes. nih.gov

Reduction Chemistry of the Nitro Group and Alkene Moiety

The reduction of conjugated nitroalkenes like this compound is a versatile transformation that can lead to a variety of valuable chemical compounds, including nitroalkanes, amines, oximes, and ketones. sci-hub.semdma.cherowid.org The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for selective transformations of either the nitro group or the carbon-carbon double bond.

The selective reduction of the nitro group in this compound, while preserving the alkene double bond, can be challenging due to the conjugated system. However, specific reagents and conditions have been developed to achieve this transformation.

One common approach involves the use of metal-based reducing agents under controlled conditions. For instance, iron powder in the presence of an acid such as acetic acid is a classic method for the reduction of nitro groups to amines. commonorganicchemistry.commasterorganicchemistry.com Similarly, tin(II) chloride (SnCl₂) can be employed to reduce nitro groups, often with good selectivity in the presence of other reducible functional groups. mdma.chcommonorganicchemistry.com The use of zinc dust in acidic media also provides a mild route for this conversion. commonorganicchemistry.com

Catalytic transfer hydrogenation offers a milder alternative to traditional metal-acid reductions. ursinus.edu Reagents like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst can selectively reduce the nitro group. commonorganicchemistry.com

It is important to note that the choice of reducing agent can be finely tuned to achieve chemoselectivity. For example, in the presence of other reducible functional groups like carbonyls, the choice between a highly active reductant like pinacol (B44631) borane (B79455) (HBpin) and a less active one like phenylsilane (B129415) (H₃SiPh) can determine whether both the nitro and carbonyl groups are reduced or only the nitro group. nih.govacs.org

The following table summarizes common reagents for the selective reduction of the nitro group in nitroalkenes:

| Reagent | Conditions | Product |

| Fe / Acetic Acid | Reflux | Amine |

| SnCl₂ / HCl | - | Amine |

| Zn / Acetic Acid | - | Amine |

| H₂ / Pd/C | - | Amine |

| Na₂S | - | Amine |

| LiAlH₄ | - | Amine (for aliphatic nitro) |

This table presents a general overview of reagents used for nitro group reduction. Specific conditions for this compound may vary.

The selective reduction of the carbon-carbon double bond in this compound to yield 3-nitrohexane is a common transformation. Catalytic hydrogenation is the most widely employed method for this purpose. commonorganicchemistry.com

Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of alkenes, typically using hydrogen gas (H₂) in solvents like ethanol (B145695) or ethyl acetate (B1210297). commonorganicchemistry.com Platinum(IV) oxide (PtO₂) is another robust catalyst for this transformation. commonorganicchemistry.com Transfer hydrogenation using ammonium formate and a palladium catalyst can also be utilized. commonorganicchemistry.com

In some cases, the reduction of the alkene is performed concurrently with the reduction of the nitro group. For example, lithium aluminum hydride (LiAlH₄) can reduce both the alkene and the nitro group in conjugated nitroalkenes. commonorganicchemistry.comcommonorganicchemistry.com

The following table summarizes common reagents for the hydrogenation of the alkene double bond in nitroalkenes:

| Reagent | Conditions | Product |

| H₂ / Pd/C | MeOH, EtOH, or EtOAc | Nitroalkane |

| H₂ / PtO₂ | - | Nitroalkane |

| HCO₂NH₄ / Pd/C | - | Nitroalkane |

| NaBH₄ | - | Nitroalkane |

This table presents a general overview of reagents used for alkene hydrogenation in nitroalkenes. Specific conditions for this compound may vary.

Reductive functionalization of nitroalkenes like this compound involves the reduction of the nitro group followed by an in-situ reaction to form new chemical bonds. These reactions can proceed through various mechanisms, often involving reactive intermediates.

One important mechanism is reductive cyclization . In this process, the reduction of the nitro group generates a nucleophilic nitrogen species (e.g., an amine or hydroxylamine) that can undergo an intramolecular cyclization with an electrophilic site within the same molecule. researchgate.net For instance, ω-nitroalkenes can undergo a domino reaction mediated by triethyl phosphite (B83602) to form saturated N-heterocycles. researchgate.net This reaction involves a nitroso-ene reaction coupled with two reduction steps. researchgate.net Iron-catalyzed reductive cyclization of nitroarenes has also been developed to synthesize various N-heterocycles. researchgate.net

Another key mechanism is reductive coupling . This involves the partial reduction of the nitro group to a nitroso intermediate, which can then be trapped by a radical species. nih.govacs.org For example, an iron-catalyzed system can facilitate the partial reduction of a nitro moiety and a subsequent hydrogen atom transfer (HAT) to an alkene, leading to a formal hydroamination. nih.govacs.org

Organophosphorus compounds can also catalyze the reductive functionalization of nitro compounds. mit.edu Geometric-distorted organophosphetanes, in the presence of hydrosilanes as terminal reductants, can effect reductive O-atom transfer reactions. The resulting nitrene-like intermediates can then be intercepted by coupling partners like boronic acids or anilines to form new C-N or N-N bonds. mit.edu

Other Significant Transformations and Rearrangements

Beyond reduction, this compound can undergo a variety of other transformations and rearrangements, highlighting its versatility as a synthetic intermediate. erowid.orgacs.org

Cycloaddition Reactions: The electron-deficient nature of the alkene in this compound makes it a potent dienophile in Diels-Alder reactions. sci-rad.com It can react with conjugated dienes to form six-membered rings. Intramolecular [4+2] cycloadditions of nitroalkenes have been utilized to construct complex polycyclic systems, including vicinal quaternary stereocenters. nih.govillinois.edu Furthermore, nitroalkenes can participate in [3+2] cycloaddition reactions with various three-atom components (TACs) to afford five-membered heterocyclic rings. sci-rad.com

Michael Addition: The β-carbon of the nitroalkene is electrophilic and susceptible to attack by nucleophiles in a Michael addition reaction. wikipedia.orgoregonstate.edu A wide range of nucleophiles, including enolates, amines, and thiols, can add to the double bond. oregonstate.edusctunisie.org For example, the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, catalyzed by nickel(II)-diamine complexes, can proceed with high enantioselectivity. acs.org

Nef and Meyer-type Reactions: The nitro group itself can be transformed into other functional groups. For instance, under acidic conditions, the nitronate intermediate formed from the nitroalkane can undergo the Nef reaction to yield a ketone. mdpi.com Interrupted Nef and Meyer reactions can lead to the formation of cyclic oximes and other heterocyclic systems through intramolecular cyclization. mdpi.com

Rearrangements: Certain nitroalkene derivatives can undergo rearrangements. For example, acetylated 2-nitroglycals can undergo rearrangement reactions. acs.org

Influence of the Nitro Group on Alkene Reactivity via Electronic Effects

The nitro group exerts a profound influence on the reactivity of the adjacent alkene double bond in this compound through strong electron-withdrawing effects. unimi.it This electronic influence is key to understanding the diverse reactivity of this class of compounds.

The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms and the resonance delocalization of the pi electrons. This has several important consequences for the alkene moiety:

Activation of the Alkene for Nucleophilic Attack: The strong electron-withdrawing nature of the nitro group polarizes the C=C double bond, making the β-carbon atom highly electrophilic. This significantly enhances its susceptibility to conjugate addition (Michael addition) by a wide range of nucleophiles. wikipedia.orgoregonstate.edu The LUMO (Lowest Unoccupied Molecular Orbital) of the nitroalkene is lowered in energy, making it a better electron acceptor. oregonstate.edu

Enhanced Dienophilicity in Cycloaddition Reactions: The electron-deficient character of the alkene makes conjugated nitroalkenes excellent dienophiles in Diels-Alder reactions. sci-rad.com The rate and selectivity of these cycloadditions are often enhanced compared to unactivated alkenes.

Facilitation of Reduction: The electron-withdrawing nitro group facilitates the reduction of the conjugated double bond. commonorganicchemistry.com This is because the initial addition of a hydride or hydrogen atom to the β-position is favored due to the stabilization of the resulting carbanionic intermediate by the nitro group.

Derivatives and Functionalization Strategies Derived from 3e 3 Nitro 3 Hexene

Transformations Leading to Amines and Nitrogen-Containing Heterocycles

The nitro group of (3E)-3-nitro-3-hexene is a synthetic precursor to primary amines and can be leveraged to construct various nitrogen-containing heterocyclic systems.

The reduction of the nitro group to a primary amine is a fundamental transformation. A range of reducing agents and catalytic systems can accomplish this, although conditions must be chosen carefully to avoid reduction of the alkene functionality if desired. wikipedia.org Traditional methods include the use of metals in acidic media, such as tin and hydrochloric acid. thegoodscentscompany.com More contemporary and milder methods involve catalytic hydrogenation or transfer hydrogenation. thegoodscentscompany.com Iron-based catalysts, for instance, have been employed for the reduction of nitro compounds under mild conditions. wikipedia.org An iron(salen) complex has been shown to reduce aliphatic nitro compounds at room temperature. wikipedia.org By selecting the appropriate reducing agent, such as phenylsilane (B129415) over pinacol (B44631) borane (B79455), chemoselective reduction of the nitro group in the presence of other reducible functionalities like carbonyls can be achieved. wikipedia.org Electrolytic methods using a palladium membrane reactor also offer a green alternative, converting nitro compounds to amines at room temperature and atmospheric pressure without the need for H₂(g) supply. youtube.com

The reactivity of nitroalkenes is also harnessed in the synthesis of nitrogen-containing heterocycles. sci-rad.comchim.it The nitro and alkene functionalities can participate in cascade or domino reactions to build ring systems. sci-rad.com For example, nitroalkenes are excellent partners in [3+2] cycloaddition reactions with three-atom components like nitrile N-oxides or azomethine ylides to form five-membered heterocycles such as nitro-substituted isoxazolines or pyrrolidines. acs.orgnovanet.cathieme-connect.comrsc.org These reactions can proceed with high regioselectivity. rsc.orggoogle.com Furthermore, intramolecular addition of nucleophiles to the nitroalkene moiety is a powerful strategy for constructing cyclic architectures, including those found in complex natural products. acs.org

Table 1: Selected Methods for the Reduction of Nitro Groups to Primary Amines

| Method/Reagent System | Typical Conditions | Notes |

|---|---|---|

| Metal/Acid (e.g., Sn/HCl) | Concentrated acid, elevated temperature | A classic, robust method. thegoodscentscompany.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | H₂ gas, Palladium on Carbon catalyst | Effective but may also reduce C=C double bonds. |

| Iron-Catalyzed Reduction (e.g., Fe/NH₄Cl) | Metal powder in a solvent like ethanol (B145695)/water | Milder conditions compared to strong acid methods. thegoodscentscompany.com |

| Iron(salen) Complex / H₃SiPh | Room temperature | Allows for chemoselective reduction of the nitro group. wikipedia.org |

| Electrolytic Reduction (Pd membrane) | Ambient temperature and pressure | Sources hydrogen from water electrolysis. youtube.com |

Formation of Carbonyl Compounds and Their Derivatives

A key transformation of nitroalkanes and their derivatives is the conversion of the nitro group into a carbonyl group, a process known as the Nef reaction. acs.orgnih.govresearchgate.net This reaction significantly enhances the synthetic utility of this compound, effectively treating it as a masked carbonyl compound. The general procedure involves the formation of a nitronate salt by deprotonation of the carbon alpha to the nitro group, followed by hydrolysis in strong acid (pH < 1) to yield the corresponding ketone or aldehyde. nih.govresearchgate.net

For this compound, a Michael addition reaction can first be performed to generate a saturated nitroalkane intermediate. This intermediate nitronate can then be subjected to Nef reaction conditions without isolation. google.com For instance, the reaction of 2-nitro-2-hexene (B15491944) (an isomer of the title compound) with an organocopper reagent, followed by quenching with aqueous NH₄Cl, converts the intermediate nitronate directly into the corresponding ketone in good yield. google.com This one-pot Michael addition-Nef reaction sequence is a powerful tool for carbon-carbon bond formation followed by the unmasking of a carbonyl group. google.com

Various modifications to the classical Nef reaction exist, including oxidative and reductive methods. nih.govresearchgate.net Oxidative methods using reagents like potassium permanganate (B83412) (KMnO₄) or Oxone® can also effect the conversion of the nitronate to a carbonyl compound. nih.gov

Table 2: General Conditions for the Nef Reaction

| Reaction Type | Reagents | Key Features |

|---|

Construction of Complex Polycyclic and Heterocyclic Architectures

The dienophilic nature of the electron-deficient double bond in this compound makes it a valuable component in cycloaddition reactions for the assembly of complex ring systems. These reactions rapidly build molecular complexity and can establish multiple stereocenters in a single step.

Nitroalkenes are highly reactive in [4+2] cycloadditions (Diels-Alder reactions) and [3+2] dipolar cycloadditions. acs.org In a Diels-Alder reaction, this compound can react with a conjugated diene to form a six-membered ring, introducing the nitro group into a cyclic framework where it can be further manipulated. acs.org

In [3+2] cycloadditions, this compound can act as the dipolarophile, reacting with various dipoles such as nitrones or nitrile oxides. thieme-connect.com These reactions are an effective route to five-membered heterocyclic rings like isoxazolines and pyrrolidines. sci-rad.comnovanet.ca The high reactivity of nitroalkenes in these transformations allows for the synthesis of highly functionalized heterocyclic products that are valuable in medicinal chemistry and materials science. sci-rad.com The ability to participate in cascade reactions, where an initial Michael addition is followed by an intramolecular cyclization, further expands the utility of this compound in building intricate polycyclic structures.

Incorporation into Polymerization Processes

The electron-deficient nature of the double bond in nitroalkenes like this compound makes them susceptible to polymerization, particularly through anionic or radical mechanisms. wikipedia.orggoogle.com This reactivity can be both a feature to be exploited and a challenge to be controlled during other synthetic transformations.

Anionic polymerization of nitroalkenes can be initiated by nucleophiles, such as alkoxides or amines. sci-rad.com The strong electron-withdrawing nitro group stabilizes the propagating anionic intermediate, facilitating the polymerization process. sci-rad.com In fact, the tendency for nitroalkenes to polymerize in the presence of Lewis bases is a known issue that can complicate other desired reactions, such as the Rauhut–Currier reaction, requiring carefully developed protocols to ensure chemoselectivity. google.com

Radical polymerization is also a possible pathway. wikipedia.org In some catalytic reactions involving nitro compounds, care must be taken to balance reactivity to avoid runaway radical polymerization of the alkene. wikipedia.org While the controlled polymerization of this compound to produce well-defined functional polymers is not extensively documented in dedicated studies, its inherent reactivity suggests potential as a monomer. The challenge lies in controlling the polymerization to prevent undesirable side reactions or the formation of insoluble, cross-linked materials. Computational studies on simpler nitroalkenes suggest a zwitterionic mechanism for polymerization initiated by certain nucleophiles. nih.gov

Stereospecific Synthesis of Chiral Building Blocks

The defined E-configuration of the double bond in this compound is a crucial feature that can be exploited in stereospecific synthesis to produce chiral molecules. Stereoselective reactions that create new stereogenic centers can preferentially form one stereoisomer over another.

The synthesis of this compound itself can originate from stereoselective reactions, for example, the reduction of 3-hexyne (B1328910) using sodium in liquid ammonia (B1221849) to produce trans-3-hexene, which can then be nitrated. This initial stereochemical control is vital, as the geometry of the alkene can direct the approach of reagents in subsequent reactions.

In synthetic applications, this compound can be used in reactions where the existing stereochemistry influences the formation of new chiral centers. For example, in Michael additions or cycloaddition reactions, the substituents on the double bond can direct the incoming reactant to a specific face of the molecule, leading to a diastereoselective outcome. Highly stereoselective methods have been developed for the preparation of (E)-nitro olefins using organometallic reagents, demonstrating the importance and feasibility of controlling stereochemistry in this class of compounds. The subsequent transformations of these stereodefined nitroalkenes allow for their conversion into valuable chiral building blocks, such as chiral amines, alcohols, or carbonyl compounds, which are essential for the synthesis of pharmaceuticals and other complex organic targets.

Theoretical and Computational Investigations of 3e 3 Nitro 3 Hexene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup of molecules and how this dictates their reactivity. metu.edu.truomustansiriyah.edu.iq For conjugated nitroalkenes, these methods are invaluable for exploring their behavior as versatile intermediates in organic synthesis.

Density Functional Theory (DFT) has become a principal method for investigating the mechanisms of reactions involving conjugated nitroalkenes. iphy.ac.cnkashanu.ac.irggckondagaon.in Researchers employ DFT calculations to map out potential energy surfaces for reactions, identify transition states, and characterize intermediates. This approach helps to distinguish between different possible mechanistic pathways, such as concerted versus stepwise processes. acs.orggrowingscience.com

Studies on various nitroalkenes in reactions like cycloadditions and polymerizations reveal that many of these processes proceed through highly polar, and sometimes zwitterionic, mechanisms. novanet.camdpi.com For instance, in the [4+2] cycloaddition between a nitroalkene and an enol ether, DFT calculations have shown that the reaction proceeds via a concerted nucleophilic attack, with the presence of a Lewis acid catalyst significantly lowering the activation energy by stabilizing the developing negative charge on the nitroalkene moiety. acs.org The choice of DFT functional, such as B3LYP, M06-2X, or wb97xd, combined with appropriate basis sets like 6-31G* or 6-311+G(d), is crucial for obtaining accurate results that align with experimental observations. acs.orgnovanet.camdpi.com

These computational models can effectively predict the regioselectivity and stereoselectivity of reactions. For example, in domino reactions involving nitroalkenes, DFT has been used to rationalize why one particular isomer is formed preferentially by comparing the activation barriers of the competing pathways. acs.org

Table 1: Illustrative DFT-Calculated Parameters for a Generic Nitroalkene Reaction This table presents hypothetical data based on typical findings in DFT studies of nitroalkene reactions to illustrate the concepts.

| Reaction Pathway | Reactant System | DFT Functional/Basis Set | Calculated Activation Energy (ΔG‡, kcal/mol) | Mechanism Type |

| [4+2] Cycloaddition | Nitroalkene + Enol Ether | B3LYP/6-31G | 18.5 | Concerted, Polar |

| [4+2] Cycloaddition (Catalyzed) | Nitroalkene + Enol Ether + Lewis Acid | B3LYP/6-31G | 12.1 | Concerted, Polar |

| [3+2] Cycloaddition | Nitroalkene + Nitrone | wb97xd/6-311+G(d) | 16.5 | Concerted |

| Michael Addition | Nitroalkene + Enamine | M06-2X/6-311+G(d,p) | 14.8 | Stepwise |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for explaining the reactivity of chemical species. icourse.club For conjugated nitroalkenes like (3E)-3-Nitro-3-hexene, FMO analysis is essential for understanding their electrophilic nature. researchgate.net The key interaction in many reactions is between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene. nih.govpku.edu.cn

The strong electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the nitroalkene a potent Michael acceptor. researchgate.net The LUMO is typically localized on the C=C double bond, with a large orbital coefficient on the β-carbon (the carbon atom not directly attached to the nitro group), which is the primary site for nucleophilic attack. FMO analysis, often supplemented with calculations of reactivity indices such as Fukui functions, can successfully predict the regioselectivity of reactions. nih.gov The energy gap between the nucleophile's HOMO and the nitroalkene's LUMO is a key determinant of reactivity; a smaller gap generally corresponds to a faster reaction. pku.edu.cn

Table 2: Representative Frontier Molecular Orbital Properties for Nitroalkene Reactivity This table shows typical values for a generic conjugated nitroalkene and a nucleophile to illustrate FMO concepts.

| Molecule | Molecular Orbital | Energy (eV) | Key Atomic Orbital Coefficients |

| (E)-Nitropropene (Model Nitroalkene) | LUMO | -2.5 | Cβ: 0.58, Cα: -0.45 |

| HOMO | -11.2 | ||

| Pyrrolidine Enamine (Model Nucleophile) | LUMO | 1.8 | |

| HOMO | -5.5 | Cβ: 0.65 | |

| HOMO-LUMO Gap | ΔE (HOMONu - LUMOEl) | 3.0 eV |

The three-dimensional shape of a molecule plays a critical role in its reactivity, particularly in stereoselective reactions. Computational methods are widely used to perform conformational analysis to identify the most stable arrangements of atoms in a molecule. researchgate.net For a flexible molecule like this compound, which has rotatable single bonds, multiple conformers can exist.

Computational protocols, often based on DFT, can systematically explore the potential energy surface to locate various conformers and calculate their relative energies. researchgate.net Because the energy differences between conformers can be very small (often just a few kcal/mol), high-accuracy electronic structure methods are necessary to obtain reliable results. researchgate.netacs.org Understanding the conformational preferences of the nitroalkene and any reaction intermediates is crucial for rationalizing the stereochemical outcome of reactions, such as the diastereoselectivity observed in Michael additions. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. acs.org While specific MD studies on this compound were not identified, this technique is broadly applied to study related systems and offers potential for future investigations. rsc.orgresearchgate.net

MD simulations could be employed to study this compound in various environments. For example, simulations could model its solvation in different solvents to understand how solvent molecules arrange around it and influence its conformational equilibrium. They could also be used to investigate its interaction with surfaces or within the active site of an enzyme, providing insights relevant to sensor development or biocatalysis. researchgate.netuni-greifswald.de Furthermore, MD is a valuable tool for exploring the decomposition pathways of nitro compounds under various conditions. rsc.org

Prediction of Spectroscopic Parameters via Computational Modeling

Computational modeling is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. Quantum chemical methods, especially DFT, can calculate various spectroscopic parameters with a useful degree of accuracy. researchgate.net

For this compound, it is possible to computationally predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), as well as its vibrational frequencies corresponding to peaks in Infrared (IR) and Raman spectra. researchgate.net Comparing these predicted spectra with experimental data can serve as a powerful method for structural confirmation. This predictive capability is also useful for distinguishing between different isomers or for identifying transient species in a reaction mixture that may be difficult to characterize experimentally.

Computational Design of Catalysts for Nitroalkene Transformations

The transformation of nitroalkenes into other valuable functional groups is a cornerstone of organic synthesis, and catalysis is key to achieving high efficiency and selectivity. Computational chemistry plays a vital role in the modern design and optimization of catalysts for these reactions. acs.org

For reactions involving substrates like this compound, such as selective hydrogenation of the nitro group or the double bond, computational methods are used to screen potential catalysts and elucidate their mechanisms. polimi.itscispace.com DFT calculations can model the entire catalytic cycle, including substrate binding, the key chemical transformation steps, and product release. acs.org By calculating the energy barriers for each step, researchers can identify the rate-determining step and understand how modifications to the catalyst's structure—for example, changing the ligands on a metal center—can improve its activity and selectivity. acs.orgacs.org This in silico design process accelerates the discovery of new, more effective catalysts, reducing the need for extensive experimental screening.

Advanced Analytical Methodologies for the Characterization of 3e 3 Nitro 3 Hexene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including (3E)-3-Nitro-3-hexene. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in defining the arrangement of hydrogen atoms within the hexene backbone of this compound. ethz.chacs.org The chemical shift, integration, and multiplicity of the proton signals offer a wealth of structural information. libretexts.org In a typical ¹H NMR spectrum of a related compound, cis-3-hexene, the vinylic protons (H-3 and H-4) would appear in a distinct region of the spectrum, and their coupling constants would be characteristic of their cis-relationship. chemicalbook.com For this compound, the presence of the nitro group significantly influences the electronic environment of the nearby protons, causing them to shift to different frequencies.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (CH₃) | ~1.1 | Triplet | ~7.5 |

| H-2 (CH₂) | ~2.5 | Quintet | ~7.5 |

| H-4 (vinylic) | ~7.0 | Triplet | ~7.2 |

| H-5 (CH₂) | ~2.3 | Quintet | ~7.4 |

| H-6 (CH₃) | ~1.2 | Triplet | ~7.4 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework. researchgate.netorganicchemistrydata.org Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the six-carbon chain and the identification of the carbon atoms involved in the double bond and those adjacent to the nitro group. libretexts.orgoregonstate.edu The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization of the carbon atoms (sp³, sp²) and the presence of electron-withdrawing groups like the nitro group. organicchemistrydata.org For instance, the carbons of the C=C double bond will resonate at a significantly different frequency compared to the sp³ hybridized carbons of the ethyl groups. libretexts.org The carbon atom directly attached to the nitro group (C-3) is expected to be shifted downfield due to the group's electron-withdrawing nature.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~13 |

| C-2 | ~21 |

| C-3 | ~145 |

| C-4 | ~135 |

| C-5 | ~25 |

| C-6 | ~14 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously determine the E-stereochemistry of the double bond in this compound, advanced 2D NMR techniques are employed. longdom.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships within the molecule. longdom.orgresearchgate.net For this compound, COSY would show correlations between the protons of the adjacent ethyl groups and the vinylic proton, helping to piece together the connectivity of the hexene backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate the chemical shifts of directly bonded proton and carbon atoms. utoronto.ca This is crucial for definitively assigning the ¹H and ¹³C signals to their respective atoms in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is particularly powerful for determining stereochemistry as it identifies protons that are close in space, rather than those connected by chemical bonds. researchgate.netutoronto.ca In the case of this compound, a NOESY experiment would show a spatial correlation between the vinylic proton on C-4 and the protons of the ethyl group on C-2, confirming the trans arrangement across the double bond, which is characteristic of the E isomer.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. uobasrah.edu.iqorganicchemistrydata.org

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group (NO₂). These typically appear as two distinct stretches: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1380-1300 cm⁻¹. rsc.org Another key feature would be the C=C stretching vibration of the alkene, which is typically found in the 1680-1620 cm⁻¹ region. uobasrah.edu.iq

Raman Spectroscopy : Raman spectroscopy can also be used to identify the functional groups in this compound. nih.govresearchgate.netlibretexts.org The C=C double bond, being more polarizable, often gives a strong signal in the Raman spectrum. The symmetric stretch of the nitro group is also typically Raman active. rsc.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| Nitro (NO₂) | ~1540 | ~1540 | Asymmetric Stretch |

| Nitro (NO₂) | ~1350 | ~1350 | Symmetric Stretch |

| Alkene (C=C) | ~1650 | ~1650 | Stretch |

| C-H (sp²) | ~3020 | ~3020 | Stretch |

| C-H (sp³) | ~2960-2850 | ~2960-2850 | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. uobasrah.edu.iqorganicchemistrydata.orglongdom.orgresearchgate.net For this compound (C₆H₁₁NO₂), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (129.16 g/mol ). nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Common fragmentation pathways for nitroalkenes involve the loss of the nitro group (NO₂) or a nitrous acid molecule (HNO₂). researchgate.net The fragmentation of the hydrocarbon backbone will also produce characteristic ions. youtube.com

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 129 | Molecular Ion | [C₆H₁₁NO₂]⁺ |

| 83 | Loss of NO₂ | [C₆H₁₁]⁺ |

| 82 | Loss of HNO₂ | [C₆H₁₀]⁺ |

| 55 | Propyl Cation | [C₃H₇]⁺ |

| 29 | Ethyl Cation | [C₂H₅]⁺ |

Spectroscopic Studies for Reaction Intermediate Identification

In-situ spectroscopic techniques, such as in-situ NMR and in-situ IR, are invaluable for monitoring chemical reactions in real-time and identifying transient reaction intermediates. uobasrah.edu.iqlongdom.org The synthesis of this compound may proceed through various intermediates, and their detection can provide crucial insights into the reaction mechanism.

For example, in related reactions involving nitroalkenes, in-situ NMR has been used to detect the formation of transient species like cyclobutane (B1203170) intermediates. ethz.chacs.org Similarly, in-situ IR spectroscopy can track the disappearance of reactant functional groups and the appearance of product functional groups, and can sometimes reveal the presence of short-lived intermediates that have distinct vibrational signatures. acs.orgresearchgate.net These techniques are instrumental in optimizing reaction conditions and understanding the mechanistic details of the formation of this compound.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, it reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the macroscopic properties of the crystalline material.

For a nitroalkene like this compound, X-ray crystallography would unequivocally confirm the (E)-configuration about the carbon-carbon double bond and describe the geometry of the nitro group relative to the alkene plane. Although it is a powerful tool for structural elucidation, a search of the available scientific literature did not yield specific single-crystal X-ray diffraction data for this compound itself.

However, the application of this technique to analogous nitroalkene compounds demonstrates the type of detailed structural information that can be obtained. For instance, studies on compounds like trans-2-(2,4,6-trimethylphenyl)-1-nitroethylene and trans-2-(2-chlorophenyl)-1-nitroethylene have successfully elucidated their molecular structures and intermolecular interactions in the solid state. asianpubs.orgasianpubs.org A study of (Z)-1-bromo-1-nitro-2-phenylethene also used X-ray analysis to confirm its Z-configuration. semanticscholar.org This information is crucial for understanding structure-activity relationships and designing new synthetic pathways.

The table below presents representative crystallographic data from published studies on similar nitroalkene structures to illustrate the typical parameters determined by this method.

Interactive Table 1: Representative X-ray Crystallographic Data for Analogous Nitroalkenes

| Parameter | trans-2-(2,4,6-trimethylphenyl)-1-nitroethylene asianpubs.org | trans-2-(2-chlorophenyl)-1-nitroethylene asianpubs.org | (Z)-1-bromo-1-nitro-2-phenylethene semanticscholar.org |

| Formula | C₁₁H₁₃NO₂ | C₈H₆ClNO₂ | C₈H₆BrNO₂ |

| Crystal System | Triclinic | Monoclinic | Orthorhombic |

| Space Group | P-1 | P2(1)/n | Pbca |

| a (Å) | 9.700(5) | 4.7364(9) | 11.5296(6) |

| b (Å) | 13.784(7) | 11.908(2) | 7.5013(5) |

| c (Å) | 15.306(8) | 14.914(3) | 19.7187(12) |

| α (°) ** | 80.976(15) | 90 | 90 |

| β (°) | 84.85(2) | 91.21(3) | 90 |

| γ (°) | 86.523(19) | 90 | 90 |

| Volume (ų) ** | 2010.8(18) | 841.0(3) | 1705.4(2) |

| Z (molecules/unit cell) | 4 | 4 | 8 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a suite of powerful laboratory techniques used to separate the components of a mixture. For the analysis of this compound, both gas and liquid chromatography are indispensable tools for its isolation, identification, and the assessment of its purity.

Gas chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis. The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases.

For the analysis of nitro compounds, columns with a non-polar or medium-polarity stationary phase are often employed. epa.gov Detectors that are highly sensitive to nitrogen-containing compounds, such as the Nitrogen-Phosphorus Detector (NPD) or the Electron Capture Detector (ECD), are particularly effective. epa.govmdpi.com The ECD is highly selective for analytes with electronegative groups, such as the nitro group. mdpi.com Alternatively, coupling GC with a Mass Spectrometer (GC-MS) provides not only retention time data but also mass spectra, which allow for definitive structural identification of the analyte and any impurities. nih.gov

The following table outlines typical parameters that could be employed for the GC analysis of this compound, based on established methods for similar nitro compounds. epa.govmdpi.com

Interactive Table 2: Representative Gas Chromatography (GC) Parameters for Nitroalkene Analysis

| Parameter | Typical Setting | Purpose/Rationale |

| Column | DB-5, HP-5, or similar (5% phenyl-methylpolysiloxane) | A versatile, non-polar to mid-polarity stationary phase suitable for a wide range of organic compounds, including nitroalkenes. epa.gov |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the analyte through the column. |

| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min | A temperature gradient allows for the separation of compounds with a range of boiling points. |

| Detector | Electron Capture (ECD) or Nitrogen-Phosphorus (NPD) | Provides high sensitivity and selectivity for nitrogen-containing compounds. epa.govmdpi.com |

| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |

High-Performance Liquid Chromatography is a cornerstone technique for the separation, quantification, and purification of compounds that may be non-volatile or thermally labile. It is particularly well-suited for the analysis of nitroalkenes. nih.govacs.org In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase).

Reversed-phase HPLC is a common mode for this class of compounds, typically utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.net Separation is based on the hydrophobic interactions between the analytes and the stationary phase. The high degree of conjugation in the nitroalkene moiety allows for sensitive detection using an Ultraviolet (UV) detector. cdc.gov For more complex mixtures or for confirmation of identity, HPLC can be coupled with mass spectrometry (HPLC-MS). researchgate.netplos.org

The table below provides a summary of typical conditions for the HPLC analysis of nitroalkenes, which would be applicable for assessing the purity of this compound. nih.govbeilstein-journals.org

Interactive Table 3: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Nitroalkene Analysis

| Parameter | Typical Setting | Purpose/Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | A non-polar stationary phase for reversed-phase separation based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | A common polar mobile phase system for reversed-phase HPLC. The ratio can be adjusted to optimize separation. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 25 °C (Ambient) | Ensures reproducible retention times by controlling the separation temperature. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for sensitive detection at the wavelength of maximum absorbance (λmax) of the nitroalkene chromophore and can provide spectral data to aid in peak identification. cdc.gov |

| Detection Wavelength | ~254 nm or scanned for λmax | Nitroalkenes typically exhibit strong UV absorbance. |

Applications in Specialized Organic Synthesis Research

Use in the Synthesis of Natural Products and Bioactive Molecules

Although direct examples of the incorporation of (3E)-3-nitro-3-hexene into natural products or bioactive molecules are not prominent in the literature, the general utility of aliphatic nitroalkenes in such syntheses is well-established. Nitroalkenes serve as key electrophiles in reactions that build complex carbon skeletons.

The primary reactions involving nitroalkenes for this purpose are Michael additions and cycloadditions. chim.itillinois.edu In a hypothetical context, this compound could act as a Michael acceptor, reacting with a wide range of nucleophiles to introduce a 3-nitrohexyl moiety into a target molecule. Subsequent reduction of the nitro group would yield a chiral amine, a common functional group in many bioactive alkaloids and pharmaceuticals.

Furthermore, nitroalkenes participate in Diels-Alder [4+2] and [3+2] cycloaddition reactions, providing rapid access to cyclic and heterocyclic systems that form the core of many natural products. illinois.edunih.gov For instance, the reaction of a nitroalkene with a diene can construct a substituted cyclohexane (B81311) ring with control over stereochemistry. nih.gov The resulting nitro-substituted carbocycle is a versatile intermediate for further functionalization. While many published examples focus on aromatic nitroalkenes, the principles extend to aliphatic variants like this compound. nih.gov

Table 1: Representative Reactions of Nitroalkenes in Bioactive Molecule Synthesis This table illustrates general reactions of the nitroalkene class, not specific documented reactions of this compound.

| Reaction Type | Generic Reactants | Generic Product | Potential Application |

|---|---|---|---|

| Michael Addition | Nitroalkene + Carbon Nucleophile (e.g., Enolate) | γ-Nitro Ketone/Ester | Precursor to γ-amino acids |

| Diels-Alder Reaction | Nitroalkene + Diene | Nitro-substituted Cyclohexene (B86901) | Core of cyclic natural products |

Role in the Development of New Catalytic Systems

The development of new catalytic systems often relies on benchmark reactions to test efficiency, selectivity, and scope. The conjugate addition to nitroalkenes is a frequently used model reaction for evaluating new organocatalysts and transition-metal catalysts.

While specific studies employing this compound for this purpose are not found, it represents a non-aromatic, sterically defined substrate that could be valuable for catalyst evaluation. Catalysts designed for asymmetric Michael additions, for example, are often tested against a panel of nitroalkenes with varying steric and electronic properties to establish their effectiveness. nih.gov An aliphatic nitroalkene like this compound would provide important data on a catalyst's ability to control stereochemistry with substrates that lack the electronic influence of an aromatic ring.

Research in organocatalysis has shown that bifunctional catalysts, such as those derived from thiourea (B124793) and cinchona alkaloids, can effectively activate nitroalkenes towards nucleophilic attack while controlling the stereochemical outcome. nih.gov The development of catalysts that are effective for simple aliphatic nitroalkenes remains an area of active research, as these substrates can be more challenging than their aromatic counterparts. nih.gov

Asymmetric Synthesis Utilizing this compound as a Chiral Precursor

The concept of using a molecule like this compound as a chiral precursor hinges on its ability to undergo stereoselective transformations that set one or more new stereocenters. The most direct application would be in asymmetric conjugate addition reactions.

In such a reaction, a chiral catalyst would direct the addition of a nucleophile to one of the two enantiotopic faces of the double bond in this compound. This would create a new stereocenter at the carbon bearing the nitro group and potentially a second stereocenter at the adjacent carbon, depending on the nucleophile. The resulting optically active nitroalkane is a valuable synthetic intermediate. The nitro group can be reduced to an amine, converted to a carbonyl via the Nef reaction, or participate in further C-C bond-forming reactions, all while retaining the newly established chirality.

The synthesis of chiral amines and their derivatives is of great importance in medicinal chemistry, and the asymmetric functionalization of nitroalkenes is a powerful strategy to achieve this. nih.gov Although literature examples heavily feature β-nitrostyrene, the methodologies developed are, in principle, applicable to aliphatic substrates. A successful asymmetric reaction with this compound would generate a chiral 3-aminohexane derivative, a building block for more complex molecules.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Environmental Aspects in Academic Research of Nitroalkenes

Pathways and Mechanisms of Biodegradation in Environmental Systems

Biodegradation represents a key avenue for the natural attenuation of nitroalkenes in the environment. This process relies on the metabolic capabilities of microorganisms and can also be influenced by non-biological chemical reactions in environmental settings.

Microorganisms have evolved diverse enzymatic pathways to break down xenobiotic compounds, including nitroaromatic and, by extension, nitroalkene structures. asm.orgdtic.mil The primary mechanism for the microbial transformation of these compounds is the reduction of the nitro group. nih.govslideshare.net

This transformation is typically initiated by nitroreductase enzymes, which are found in a variety of bacteria. researchgate.net These enzymes catalyze the reduction of the electron-withdrawing nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and ultimately to an amino (-NH₂) group. researchgate.netnih.gov This process is crucial because the initial nitro-containing compounds are often resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. asm.orgrsc.org The resulting amino compounds can then be further metabolized and potentially integrated into microbial metabolic cycles. nih.gov

Studies on various bacteria have identified specific enzymes and pathways involved in the degradation of nitroaromatic compounds, which serve as models for understanding nitroalkene transformation. rsc.org

Table 1: Key Enzymes and Reactions in Microbial Transformation of Nitro-Compounds

| Enzyme Family | Reaction Catalyzed | Typical Microbial Source |

|---|---|---|

| Nitroreductases | Reduction of nitro groups (R-NO₂) to amino groups (R-NH₂) via nitroso and hydroxylamine (B1172632) intermediates. | Veillonella alkalescens, Salmonella typhimurium, Pseudomonas sp. |

| Monooxygenases | Addition of a single oxygen atom, leading to the elimination of the nitro group as nitrite (B80452). | Bacteria capable of degrading nitrophenols. |

| Dioxygenases | Insertion of two hydroxyl groups into an aromatic ring, which can lead to the elimination of the nitro group. | Pseudomonas sp. |

This table summarizes general findings for nitro-compounds, as specific enzymatic data for (3E)-3-Nitro-3-hexene is limited.

Abiotic degradation involves the breakdown of chemical compounds without the involvement of biological organisms. For nitroalkenes, key abiotic processes include hydrolysis and photolysis, which are influenced by environmental factors like pH, temperature, and sunlight.

Hydrolysis : This process involves the reaction of the nitroalkene with water. The double bond in this compound is susceptible to nucleophilic attack by water, particularly under acidic or basic conditions, which can lead to the formation of nitroalcohols or other degradation products.

Photolysis : Sunlight can provide the energy needed to break chemical bonds within the this compound molecule. The presence of the nitro group and the carbon-carbon double bond creates a chromophore that can absorb ultraviolet radiation, potentially leading to isomerization or cleavage of the molecule.

The rates of these abiotic processes are highly dependent on the specific conditions of the environmental matrix (e.g., soil, water) in which the compound is present. frontiersin.org

Research on Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical describe its movement and ultimate destination in the environment. cdc.govepa.gov For this compound, key mechanisms include sorption to soil and sediment, mobility in water, and volatilization into the atmosphere.

Sorption and Mobility : Sorption refers to the process where a chemical binds to solid particles, such as soil or sediment. nih.gov For nitroaromatic compounds, a class related to nitroalkenes, sorption is strongly influenced by the organic matter content of the soil. nih.govresearchgate.net The interaction between the nitro group and the aromatic structures within soil organic matter can lead to significant binding, which reduces the compound's mobility in the environment. nih.gov Compounds that are weakly sorbed are more mobile and have a higher potential to leach into groundwater. scielo.br

Volatilization : This is the process by which a substance evaporates from water or soil into the air. researchgate.netusgs.gov The tendency of a compound to volatilize is related to its Henry's Law constant. Factors such as water temperature and air turbulence can significantly affect the rate of volatilization from water bodies. nih.gov

Table 2: Factors Influencing Environmental Fate and Transport of this compound

| Process | Key Influencing Factors | Environmental Implication |

|---|---|---|

| Sorption | Soil organic matter content, clay content, soil pH. nih.govresearchgate.net | High sorption reduces mobility and bioavailability, leading to persistence in soil. |

| Mobility/Leaching | Water solubility, sorption coefficient (Kd). scielo.br | High mobility can lead to contamination of groundwater resources. |

| Volatilization | Henry's Law constant, temperature, wind speed, water turbulence. nih.gov | Can transport the compound over long distances in the atmosphere. |

Green Chemistry Principles Applied to Nitroalkene Synthesis and Reactions

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov These principles are increasingly being applied to the synthesis of nitroalkenes to minimize environmental impact. researchgate.net

One of the core tenets of green chemistry is the use of safer solvents or the elimination of solvents altogether. Traditional organic solvents are often volatile, flammable, and toxic. Research into the synthesis of nitroalkenes, often via the Henry (nitroaldol) reaction, has focused on greener alternatives. mdpi.com

Solvent-free, or neat, reaction conditions have proven effective, often using a heterogeneous catalyst that can be easily recovered and reused. researchgate.netresearchgate.net Water has also been explored as a green solvent for these reactions, as it is non-toxic, non-flammable, and abundant. solubilityofthings.comrsc.org Additionally, bio-based solvents, such as 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corncobs, offer a more sustainable alternative to traditional petrochemical-based solvents. sigmaaldrich.com

Table 3: Comparison of Solvents for Nitroalkene Synthesis

| Solvent Type | Examples | Environmental Impact |

|---|---|---|

| Traditional Solvents | Dichloromethane (B109758), Toluene (B28343), Pyridine | Often toxic, volatile organic compounds (VOCs), contribute to air pollution. researchgate.net |

| Greener Alternatives | Water, Ethanol (B145695), 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Reduced toxicity, often biodegradable, can be derived from renewable resources. solubilityofthings.comsigmaaldrich.com |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, easily removed, reduces hazardous waste. solubilityofthings.com |

| Solvent-Free | N/A | Eliminates solvent waste, often requires less energy. researchgate.netacs.org |

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com A higher atom economy signifies a greener process with less waste generation. primescholars.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

The synthesis of this compound is often achieved via a Henry reaction between propanal and 1-nitropropane, followed by a dehydration step.

Reaction:

Henry Reaction: Propanal + 1-Nitropropane → 3-Methyl-4-nitro-3-hexanol

Dehydration: 3-Methyl-4-nitro-3-hexanol → this compound + H₂O

Table 4: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Propanal | C₃H₆O | 58.08 |

| 1-Nitropropane | C₃H₇NO₂ | 89.09 |

| Total Reactant Mass | 147.17 | |

| This compound | C₆H₁₁NO₂ | 129.16 |

| Water (Byproduct) | H₂O | 18.01 |

| Total Product Mass | 147.17 |

| Percent Atom Economy | | (129.16 / 147.17) x 100 = 87.76% |

This calculation demonstrates that while the reaction is relatively efficient, 12.24% of the initial reactant mass is converted into the water byproduct, which is considered waste in the context of atom economy. libretexts.org Improving atom economy often involves designing reactions, such as cycloadditions, that incorporate all reactant atoms into the final product. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.